Methyl 3-fluoropyruvate

CAS No.: 399-87-1

Cat. No.: VC17965417

Molecular Formula: C4H5FO3

Molecular Weight: 120.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 399-87-1 |

|---|---|

| Molecular Formula | C4H5FO3 |

| Molecular Weight | 120.08 g/mol |

| IUPAC Name | methyl 3-fluoro-2-oxopropanoate |

| Standard InChI | InChI=1S/C4H5FO3/c1-8-4(7)3(6)2-5/h2H2,1H3 |

| Standard InChI Key | IZJWUPAJEFJGHC-UHFFFAOYSA-N |

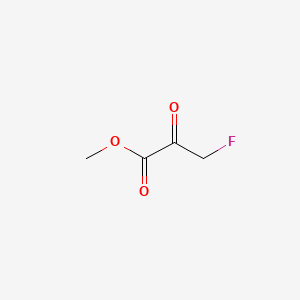

| Canonical SMILES | COC(=O)C(=O)CF |

Introduction

Chemical and Structural Properties

Molecular Identity and Nomenclature

Methyl 3-fluoropyruvate is systematically named methyl 3-fluoro-2-oxopropanoate (CAS: 399-87-1), with the SMILES notation COC(=O)C(=O)CF . Its molecular formula, C₄H₅FO₃, reflects a methyl ester group, a ketone moiety, and a fluorine substituent. The compound’s PubChem CID (120230) and Wikidata ID (Q83065633) facilitate standardized referencing across databases .

Physicochemical Characteristics

The compound’s molecular weight (120.08 g/mol) and density (1.32 g/cm³, estimated) align with typical α-keto esters. Its fluorine atom introduces electronegativity, influencing polarity and solubility. The 3D conformational analysis reveals a planar carbonyl group and a staggered fluorine configuration, critical for interactions in enzymatic systems .

Synthetic Methodologies

Fluorination of Pyruvate Derivatives

A primary route involves fluorination of silyl enol ethers derived from methyl 2-oxoalkanoates. For example, treatment of methyl 2-oxobutanoate’s silyl enol ether with Selectfluor® yields methyl 3-fluoro-2-oxobutanoate in 75% yield . This method leverages electrophilic fluorination, preserving stereochemical integrity and enabling scalability.

Optimization and Yield Considerations

Reaction conditions (e.g., solvent polarity, temperature) significantly impact yields. Polar aprotic solvents like DMF enhance fluorinating agent reactivity, while temperatures below 0°C minimize side reactions. Post-synthetic purification via chromatography (hexanes/Et₂O) achieves >95% purity .

Biochemical Applications

Inhibition of Microbial Pyruvate Transport

In Escherichia coli, methyl 3-fluoropyruvate (3-FP) inhibits pyruvate uptake by competing with pyruvate for the membrane transporter . At 2 mM, 3-FP reduces [1-14C]pyruvate uptake by >90%, demonstrating its utility in probing bacterial metabolism . This inhibition is bactericidal: 1 mM 3-FP reduces E. coli viability by 97% within 160 hours, a effect reversible by pyruvate supplementation .

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC)

Against Staphylococcus aureus, methyl 3-fluoropyruvate exhibits an MIC of 16.4 ± 0.2 μg/mL, surpassing bismuth derivatives but less potent than triphenylbismuthdichloride (0.15 μg/mL) . Its activity stems from disrupting pyruvate dehydrogenase (PDH), a key node in bacterial central metabolism .

Table 1: Antimicrobial Activity of Methyl 3-Fluoropyruvate and Comparators

| Compound | MIC (μg/mL) | Target Pathway |

|---|---|---|

| Methyl 3-fluoropyruvate | 16.4 ± 0.2 | Pyruvate dehydrogenase |

| Triphenylbismuthdichloride | 0.15 ± 0.01 | Undefined |

| Bismuth(III) salicylate | >362 | Inactive |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (600 MHz, CDCl₃): δ 5.37 (ddd, J = 48.7, 7.6, 4.2 Hz, 1H, CHF), 3.93 (s, 3H, OCH₃) .

-

¹³C NMR (151 MHz, CDCl₃): δ 191.2 (d, J = 24.5 Hz, C=O), 96.8 (d, J = 181.0 Hz, CF) .

-

¹⁹F NMR (565 MHz, CDCl₃): δ -189.5 (dq, J = 47.9, 23.9 Hz) .

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 121.03, consistent with C₄H₅FO₃ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume